1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate
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Overview
Description
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is a fluorinated compound known for its unique properties, including low surface energy and high chemical stability. This compound is often used in various industrial and scientific applications due to its hydrophobic and oleophobic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate can be synthesized through a multi-step process involving the reaction of perfluorodecyl iodide with p-toluenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the sulfonate ester.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water and a catalyst, the sulfonate ester can hydrolyze to form the corresponding alcohol and p-toluenesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The primary products are perfluorodecanol and p-toluenesulfonic acid.
Scientific Research Applications
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Employed in the modification of surfaces to create hydrophobic and oleophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of non-stick coatings and water-repellent materials.
Mechanism of Action
The mechanism by which 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate exerts its effects is primarily through its ability to lower surface energy. This property allows it to create hydrophobic and oleophobic surfaces, which can repel water and oils. The molecular targets include various substrates where the compound forms a thin, protective layer, preventing the adhesion of contaminants.
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
- 1H,1H,2H,2H-Perfluorodecanethiol
- 1H,1H,2H,2H-Perfluorodecyl acrylate
Comparison: 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is unique due to its sulfonate ester group, which provides distinct reactivity compared to other fluorinated compounds. While 1H,1H,2H,2H-Perfluorodecyltriethoxysilane and 1H,1H,2H,2H-Perfluorodecanethiol are primarily used for surface modification, the sulfonate ester offers additional versatility in chemical synthesis and industrial applications.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F17O3S/c1-8-2-4-9(5-3-8)38(35,36)37-7-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCSEECKLMOBLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F17O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896095 |
Source
|
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113823-56-6 |
Source
|
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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